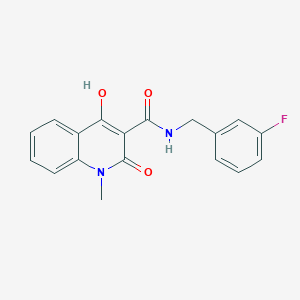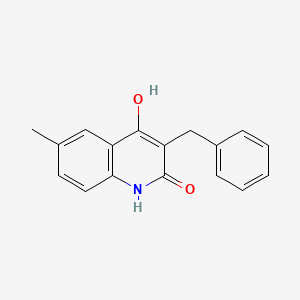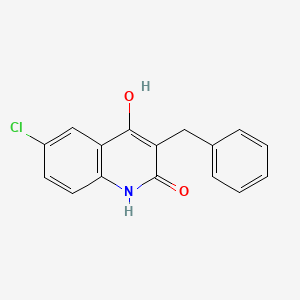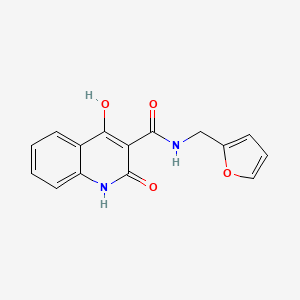
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators, and to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains.
Biochemical and Physiological Effects
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of bacterial strains. Additionally, it has been shown to have minimal toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
实验室实验的优点和局限性
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has several advantages for use in lab experiments. It is a synthetic compound that can be produced in high yields and purity, making it readily available for research purposes. It has been shown to have a range of potential therapeutic applications, making it a versatile compound for studying various diseases and conditions. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1. One potential area of study is its use in combination with other therapeutic agents to enhance its effectiveness. Another direction is to further investigate its mechanism of action and potential side effects in animal models and clinical trials. Additionally, there is potential for the development of new derivatives of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 with improved efficacy and safety profiles. Overall, the potential therapeutic applications of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 make it a promising compound for future research.
合成方法
The synthesis of N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with 2-chloro-4,5-dihydro-1-methyl-2-oxo-3-quinolinecarboxylic acid. The resulting intermediate is then subjected to a series of chemical reactions that ultimately yield N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1. The synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
N-(3-fluorobenzyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 1 has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In particular, it has been studied for its potential use in treating inflammatory bowel disease, cancer, and bacterial infections.
属性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-21-14-8-3-2-7-13(14)16(22)15(18(21)24)17(23)20-10-11-5-4-6-12(19)9-11/h2-9,22H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGYKPLSDDFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)


![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)








